

Spectroscopic Data of 2-Bromoethyl Methacrylate: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromoethyl methacrylate

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Bromoethyl methacrylate** (2-BEMA), a versatile monomer employed in the synthesis of a wide array of polymeric materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for the characterization of monomers and polymers. Herein, we delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures of 2-BEMA, offering a detailed interpretation of the spectral data grounded in fundamental principles and supported by established methodologies.

Introduction to 2-Bromoethyl Methacrylate

2-Bromoethyl methacrylate (CAS No. 4513-56-8) is an organic compound featuring a methacrylate functional group and a bromoethyl ester.^{[1][2]} Its chemical formula is $C_6H_9BrO_2$, with a molecular weight of 193.04 g/mol .^{[1][3][4]} The presence of both a polymerizable double bond and a reactive bromine atom makes 2-BEMA a valuable building block in polymer chemistry, enabling the synthesis of functional polymers through various polymerization techniques and post-polymerization modifications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of the monomer, which is critical for ensuring the desired properties and performance of the resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For **2-Bromoethyl methacrylate**, both 1H and ^{13}C NMR provide unambiguous confirmation of

its molecular structure.

¹H NMR Spectroscopy of 2-Bromoethyl Methacrylate

The ¹H NMR spectrum of 2-BEMA exhibits distinct signals corresponding to the different proton environments within the molecule. The chemical shifts, multiplicities, and coupling constants are key to assigning each resonance.

Table 1: ¹H NMR Spectroscopic Data for **2-Bromoethyl Methacrylate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.1	Singlet	1H	=CH _a (cis to C=O)
~5.6	Singlet	1H	=CH _b (trans to C=O)
~4.4	Triplet	2H	-O-CH ₂ -CH ₂ Br
~3.6	Triplet	2H	-O-CH ₂ -CH ₂ Br
~1.9	Singlet	3H	-CH ₃

Interpretation of the ¹H NMR Spectrum:

The downfield signals at approximately 6.1 and 5.6 ppm are characteristic of the vinyl protons of the methacrylate group. Their distinct chemical shifts are due to their different spatial relationships with the carbonyl group. The two methylene groups of the ethyl chain appear as triplets around 4.4 and 3.6 ppm, a result of spin-spin coupling with each other. The downfield shift of the methylene group at ~4.4 ppm is attributed to the deshielding effect of the adjacent oxygen atom of the ester group. Conversely, the methylene group at ~3.6 ppm is deshielded by the neighboring bromine atom. The upfield singlet at approximately 1.9 ppm corresponds to the methyl protons of the methacrylate group.

Caption: Molecular structure of **2-Bromoethyl methacrylate** with ¹H NMR assignments.

¹³C NMR Spectroscopy of 2-Bromoethyl Methacrylate

The ^{13}C NMR spectrum provides complementary information, identifying all the unique carbon environments in the 2-BEMA molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **2-Bromoethyl Methacrylate**

Chemical Shift (δ , ppm)	Assignment
~166	C=O
~136	=C(CH ₃)
~126	=CH ₂
~65	-O-CH ₂ -
~29	-CH ₂ Br
~18	-CH ₃

Interpretation of the ^{13}C NMR Spectrum:

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 166 ppm. The two sp^2 hybridized carbons of the vinyl group are found at ~136 ppm for the quaternary carbon and ~126 ppm for the methylene carbon. The sp^3 hybridized carbons of the ethyl chain resonate at ~65 ppm for the carbon attached to the oxygen and ~29 ppm for the carbon bearing the bromine atom. The upfield signal at ~18 ppm corresponds to the methyl carbon.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **2-Bromoethyl methacrylate** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample is free of any particulate matter.

Data Acquisition:

- Acquire the ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- For ^1H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-BEMA shows characteristic absorption bands for the ester and vinyl functionalities.

Table 3: Infrared (IR) Spectroscopic Data for **2-Bromoethyl Methacrylate**

Wavenumber (cm^{-1})	Vibrational Mode
~3100-3000	=C-H stretch
~2960-2850	C-H stretch (aliphatic)
~1720	C=O stretch (ester)
~1640	C=C stretch (alkene)
~1160	C-O stretch (ester)
~650	C-Br stretch

Interpretation of the IR Spectrum:

The strong absorption band around 1720 cm^{-1} is indicative of the carbonyl (C=O) stretching vibration of the ester group. The presence of the carbon-carbon double bond is confirmed by the stretching vibration observed at approximately 1640 cm^{-1} . The C-H stretching vibrations of the vinyl group appear in the region of $3100\text{-}3000 \text{ cm}^{-1}$, while the aliphatic C-H stretches are observed between 2960 and 2850 cm^{-1} . The prominent band around 1160 cm^{-1} is assigned to

the C-O stretching of the ester linkage. The C-Br stretching vibration is typically observed in the lower frequency region, around 650 cm^{-1} .

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